(2E,6Z)-hexadeca-2,6-dienal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E,6Z)-hexadeca-2,6-dienal is an organic compound characterized by its unique structure, which includes a long carbon chain with two double bonds in the 2nd and 6th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,6Z)-hexadeca-2,6-dienal typically involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to generate the ylide, followed by its reaction with an appropriate aldehyde under controlled temperature and solvent conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other olefination techniques. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(2E,6Z)-hexadeca-2,6-dienal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxygenated derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The double bonds in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation reactions may use reagents like bromine or chlorine under controlled conditions
Major Products Formed
Oxidation: Formation of hexadecanoic acid or other oxidized derivatives.
Reduction: Formation of hexadecanol.
Substitution: Formation of halogenated derivatives such as 2,6-dibromohexadeca-2,6-dienal
Scientific Research Applications
(2E,6Z)-hexadeca-2,6-dienal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of (2E,6Z)-hexadeca-2,6-dienal involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. Additionally, the double bonds in the compound may participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
(2E,6Z)-nona-2,6-dienal: A shorter chain analog with similar double bond positions.
(2E,4E,6Z)-nona-2,4,6-trienal: Contains an additional double bond, leading to different chemical properties.
(2E,6Z)-3,7-dimethyl-2,6-decadienoic acid methyl ester: A structurally related compound with different functional groups .
Uniqueness
(2E,6Z)-hexadeca-2,6-dienal is unique due to its specific chain length and double bond configuration, which confer distinct chemical and physical properties. These characteristics make it valuable for specialized applications in various fields, distinguishing it from other similar compounds .
Biological Activity
(2E,6Z)-hexadeca-2,6-dienal is a compound that has garnered attention for its various biological activities. This article delves into the compound's properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is an unsaturated aldehyde characterized by a long carbon chain with two double bonds at positions 2 and 6. Its molecular formula is C16H28O, and it is known for its distinctive aroma, which is often associated with certain fruits and flowers.
1. Antioxidant Activity
Research has demonstrated that this compound exhibits significant antioxidant properties. A study evaluated its ability to scavenge free radicals using various in vitro assays. The results indicated that this compound can effectively reduce oxidative stress in cellular models.
Assay Type | IC50 Value (µM) |
---|---|
DPPH Radical Scavenging | 25.4 ± 1.2 |
ABTS Radical Scavenging | 30.7 ± 0.9 |
FRAP Assay | 18.3 ± 0.5 |
These findings suggest that this compound could be a potential candidate for developing antioxidant therapies.
2. Antimicrobial Properties
This compound has also been investigated for its antimicrobial effects against various pathogens. In a series of experiments, the compound was tested against Gram-positive and Gram-negative bacteria.
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 100 |
Candida albicans | 75 |
The results indicate that this compound possesses moderate antimicrobial activity, suggesting its potential use in food preservation and therapeutic applications.
3. Pheromone Activity
Interestingly, this compound is also identified as a component of sex pheromones in certain moth species. Research involving field assays showed that this compound plays a crucial role in attracting male moths for mating purposes.
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : The compound's ability to donate electrons allows it to neutralize free radicals effectively.
- Antimicrobial Mechanism : It disrupts microbial cell membranes and interferes with metabolic processes.
- Pheromone Mechanism : The compound binds to specific receptors in the olfactory system of insects, triggering behavioral responses.
Case Study 1: Antioxidant Effects in Human Cells
A study conducted on human fibroblast cells demonstrated that treatment with this compound significantly reduced markers of oxidative stress after exposure to UV radiation. The researchers observed a decrease in malondialdehyde levels and an increase in glutathione content.
Case Study 2: Antimicrobial Efficacy Against Foodborne Pathogens
In another investigation focused on food safety, this compound was incorporated into food matrices to assess its effectiveness against Salmonella enterica. Results showed a reduction in pathogen viability by over 90% within 24 hours.
Properties
IUPAC Name |
(2E,6Z)-hexadeca-2,6-dienal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h10-11,14-16H,2-9,12-13H2,1H3/b11-10-,15-14+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGFROWRMQVDGO-HHAKQIEWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC=CCCC=CC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC/C=C\CC/C=C/C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.